molecular formula C27H46O3 B235767 Cholest-8(14)-ene-3,15,26-triol CAS No. 142533-06-0

Cholest-8(14)-ene-3,15,26-triol

Cat. No.: B235767
CAS No.: 142533-06-0
M. Wt: 418.7 g/mol
InChI Key: AEICTKLHPYUJKJ-FUCZZUMBSA-N
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Description

Systematic Nomenclature and Molecular Formula

This compound belongs to the oxysterol family of compounds, representing a hydroxylated derivative of cholesterol with three strategically positioned hydroxyl groups. The systematic nomenclature follows IUPAC conventions, with the complete chemical name being (3β,5α,15β,25R)-cholest-8(14)-ene-3,15,26-triol. The compound is also known by several alternative nomenclatures including 5α-cholest-8(14)-ene-3β,15β,26-triol and this compound with the (3β,5α,15β,25R) stereochemical designation.

The molecular formula is established as C27H46O3, indicating a steroid structure with 27 carbon atoms, 46 hydrogen atoms, and three oxygen atoms incorporated as hydroxyl functional groups. The molecular weight is precisely calculated as 418.652348995209 atomic mass units. The Chemical Abstracts Service (CAS) registry number for this compound is 142533-06-0, providing a unique identifier for chemical database searches and regulatory documentation.

Chemical Property Value Reference
Molecular Formula C27H46O3
Molecular Weight 418.65 g/mol
CAS Registry Number 142533-06-0
IUPAC Name (3β,5α,15β,25R)-cholest-8(14)-ene-3,15,26-triol
Alternative Names 5α-cholest-8(14)-ene-3β,15β,26-triol

The compound exhibits characteristic steroid backbone architecture with specific hydroxylation patterns that distinguish it from other oxysterols. The presence of the 8(14) double bond creates distinctive allylic relationships with adjacent hydroxyl groups, influencing both chemical reactivity and biological activity profiles. This structural arrangement places the compound within the category of allylic hydroxysterols, which have been extensively studied for their roles in sterol synthesis regulation.

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of this compound represents a critical aspect of its chemical identity, with specific spatial arrangements determining biological activity and metabolic fate. The compound possesses multiple chiral centers, requiring precise stereochemical designation to distinguish it from potential isomers and enantiomers. The 3β configuration indicates that the hydroxyl group at carbon-3 adopts a beta orientation relative to the steroid backbone, consistent with natural cholesterol derivatives.

The 15β stereochemistry represents a crucial structural feature, as this hydroxyl group positioning influences the compound's interaction with enzymatic systems involved in cholesterol metabolism. The 25R configuration at the side chain carbon-25 determines the spatial relationship of the terminal hydroxyl group, affecting the compound's binding affinity to various cellular receptors and transport proteins. The presence of the 8(14) double bond creates geometric constraints that influence the overall molecular conformation and restrict rotational freedom around adjacent carbon-carbon bonds.

The InChI identifier for the compound is 1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1. This notation provides complete stereochemical information and allows for unambiguous identification of the specific isomer. The SMILES representation O[C@@H]1CC@H[C@@]2(C)CC[C@H]3C(CC[C@H]4CC@HO)=C21 further describes the connectivity and stereochemistry.

Crystallographic Data and Three-Dimensional Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, computational modeling and three-dimensional conformational analysis provide insights into the compound's spatial characteristics. The steroid backbone adopts the characteristic chair-chair-chair-envelope conformation typical of cholesterol derivatives, with the A, B, and C rings maintaining chair conformations while the D ring exhibits envelope geometry. The presence of three hydroxyl groups creates multiple sites for intramolecular and intermolecular hydrogen bonding, influencing crystal packing arrangements and solubility characteristics.

The molecular geometry is significantly influenced by the 8(14) double bond, which introduces planarity in the B-ring region and affects the overall flexibility of the steroid framework. Computational studies indicate that the compound exhibits restricted conformational mobility compared to saturated analogs, with the double bond serving as a conformational anchor that limits ring flexibility. The calculated topological polar surface area is 60.7 Ų, indicating moderate polarity that influences membrane permeability and cellular uptake characteristics.

The three-dimensional structure reveals that the hydroxyl groups are positioned to minimize steric interactions while maintaining optimal hydrogen bonding potential. The 3β-hydroxyl group adopts an equatorial position relative to the A ring, while the 15β-hydroxyl projects into space with minimal steric hindrance from the steroid backbone. The terminal 26-hydroxyl group in the side chain provides additional polarity and potential for intermolecular interactions that influence biological activity.

Structural Parameter Value Reference
Topological Polar Surface Area 60.7 Ų
Heavy Atom Count 30
Defined Stereocenters 9
Undefined Stereocenters 0
Rotatable Bond Count 6
Complexity Score 657

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and analytical protocols for identification and quantification. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both proton (¹H) and carbon-13 (¹³C) NMR providing complete assignment of chemical shifts and coupling patterns.

¹H NMR spectroscopy reveals characteristic signals for the steroid backbone protons, with the vinyl proton from the 8(14) double bond appearing as a distinctive signal in the alkene region. The hydroxyl group protons exhibit characteristic chemical shifts that confirm their positions and hydrogen bonding environments. Detailed NMR assignments for the compound and related analogs have been reported, establishing reference data for analytical identification. The allylic relationship between the 8(14) double bond and adjacent structural features creates characteristic coupling patterns that aid in structural confirmation.

¹³C NMR spectroscopy provides comprehensive carbon atom assignments throughout the steroid framework, with the alkene carbons from the 8(14) double bond exhibiting distinctive chemical shifts. The carbon atoms bearing hydroxyl groups show characteristic downfield shifts that confirm hydroxylation positions. Full ¹³C NMR assignments have been established for the compound and closely related structures, creating a spectroscopic database for comparative analysis.

Mass spectrometry analysis reveals characteristic fragmentation patterns that provide structural information and support molecular weight determination. The molecular ion peak appears at m/z 418, consistent with the calculated molecular weight, while fragment ions provide information about structural features and hydroxylation patterns. High-resolution mass spectrometry confirms the molecular formula and enables precise mass measurement for compound identification.

Spectroscopic Technique Key Characteristics Reference
¹H NMR Vinyl proton, hydroxyl signals, steroid backbone
¹³C NMR Complete carbon assignments, alkene carbons
Mass Spectrometry Molecular ion m/z 418, characteristic fragments
IR Spectroscopy O-H stretching, C=C stretching

The compound has been characterized as a potent regulator of cholesterol metabolism, demonstrating significant effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cellular systems. Studies using Chinese hamster ovary cells have shown that the triol exhibits very potent activity in lowering enzyme levels, indicating its biological significance in cholesterol homeostasis. This biological activity correlates with the compound's structural features, particularly the positioning of hydroxyl groups and the presence of the 8(14) double bond system.

Properties

CAS No.

142533-06-0

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,15R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1

InChI Key

AEICTKLHPYUJKJ-FUCZZUMBSA-N

SMILES

CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1C[C@H](C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)O)CO

Canonical SMILES

CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO

Synonyms

5-CETL
5alpha-cholest-8(14)-ene-3beta,15beta,26-triol
cholest-8(14)-ene-3,15,26-triol

Origin of Product

United States

Preparation Methods

Reaction Pathway

The most widely cited method involves the reduction of (25R)-3β,26-diacetoxy-5α-cholest-8(14)-en-15-one (I) to yield (25R)-5α-cholest-8(14)-ene-3β,15β,26-triol (III).

Key Steps :

  • Sodium Borohydride Reduction :

    • Substrate (I) is treated with sodium borohydride (NaBH₄) in methanol at 0°C for 1 hour to reduce the 15-keto group to a 15β-hydroxyl group.

    • Intermediate (II): (25R)-3β,26-diacetoxy-5α-cholest-8(14)-ene-15β-ol.

  • Lithium Aluminium Hydride (LiAlH₄) Hydrolysis :

    • Intermediate (II) undergoes LiAlH₄-mediated deacetylation in tetrahydrofuran (THF) at reflux for 4 hours.

    • Final product (III) is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–72% over two steps.

Analytical Validation

  • NMR Spectroscopy : Full ¹H and ¹³C NMR assignments confirm the structure. Critical signals include:

    • C-15 : δ 73.5 ppm (¹³C NMR, CDCl₃).

    • C-26 : δ 69.8 ppm (¹³C NMR, CDCl₃).

  • Mass Spectrometry : Molecular ion peak at m/z 418.7 [M+H]⁺.

Four-Step Synthesis from 7-Dehydrocholesterol

A patented large-scale synthesis (US4897475A) optimizes yield and purity:

Reaction Sequence

StepReactionConditionsIntermediate
1Benzoylation7-Dehydrocholesterol + benzoyl chloride, pyridine, 0°C → RT, 12 h3β-Benzoyloxycholesta-5,7-diene
2HCl-Mediated RearrangementHCl gas (2.0 M) in dichloromethane, -70°C, 2 h3β-Benzoyloxy-5-cholesta-7,14-diene
3Epoxidationm-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, 0°C, 1 h14α,15α-Epoxide derivative
4Hydrolysis & OxidationH₂SO₄ in ethanol/water (9:1), reflux, 24 h → LiAlH₄ in THF, 4 hThis compound

Critical Improvements :

  • Step 2 : Temperature control (-70°C) and rapid neutralization with NH₄OH minimize byproduct formation (e.g., 8,14-diene isomers).

  • Step 4 : Dual acid/base hydrolysis ensures complete deprotection of acetyl and benzoyl groups.

Yield : 58–63% over four steps.

Enzymatic Hydroxylation Using CYP27A1

Human cytochrome P450 27A1 (CYP27A1) catalyzes C-26 hydroxylation of sterol intermediates.

Protocol

  • Substrate : 3β-Hydroxy-5α-cholest-8(14)-en-15-one.

  • Enzyme Source : Recombinant CYP27A1 expressed in E. coli.

  • Reaction : Incubated with NADPH (cofactor) in phosphate buffer (pH 7.4) at 37°C for 2 h.

  • Product Isolation : Reverse-phase HPLC (C₁₈ column, acetonitrile/water gradient).

Yield : ~40% (limited by enzyme activity).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
NaBH₄/LiAlH₄ Reduction68–72>95ModerateHigh
Four-Step Synthesis58–63>98HighMedium
Enzymatic4090LowLow

Key Findings :

  • The four-step synthesis balances yield and scalability for industrial applications.

  • Enzymatic methods offer stereoselectivity but require costly enzyme preparation.

Challenges and Optimization Strategies

Byproduct Formation

  • 8,14-Diene Isomers : Generated during HCl-mediated rearrangement (Step 2). Mitigated by strict temperature control (-70°C) and rapid neutralization.

  • Epoxide Ring Opening : Addressed using anhydrous conditions during LiAlH₄ treatment.

Purification Techniques

  • Silica Gel Chromatography : Effective for separating triol (Rf = 0.35) from diol byproducts (Rf = 0.45).

  • Recrystallization : Acetone/chloroform (2:1) yields >98% pure product.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces Step 2 reaction time from 2 h to 20 min (unpublished data, cited in).

  • Flow Chemistry : Continuous HCl gas delivery in Step 2 improves reproducibility .

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